Unique Uncompetitive Inhibition Mechanism of Complex I (NADH:Ubiquinone Oxidoreductase)
SMIP004-7 (4-Butyl-2-methylaniline) is a ubiquinone uncompetitive inhibitor of mitochondrial complex I, a mechanism distinct from the vast majority of complex I inhibitors that target the quinone-binding site [1]. Unlike classic inhibitors such as rotenone or piericidin A, SMIP004-7 binds to a distinct N-terminal region of the NDUFS2 subunit, leading to rapid disassembly of the complex [1].
| Evidence Dimension | Mechanism of Complex I Inhibition |
|---|---|
| Target Compound Data | Ubiquinone uncompetitive inhibition; binds N-terminal region of NDUFS2; induces complex disassembly |
| Comparator Or Baseline | Classic Complex I inhibitors (e.g., rotenone, piericidin A): Competitive or non-competitive inhibition; bind quinone-binding site; do not induce disassembly |
| Quantified Difference | Mechanistic distinction; uncompetitive vs. competitive/non-competitive; different binding site (NDUFS2 vs. quinone site) |
| Conditions | Biochemical enzyme kinetics, molecular binding studies |
Why This Matters
This unique mechanism allows SMIP004-7 to inhibit complex I in a manner that is not cross-resistant with other inhibitors and offers a differentiated pharmacological profile for targeting drug-resistant cancer cells.
- [1] Jain S, Hu C, Kluza J, et al. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I. Cell Chemical Biology. 2022;29(3):436-450.e15. View Source
